molecular formula C16H9ClN2OS2 B2952321 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-10-8

5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2952321
CAS RN: 325987-10-8
M. Wt: 344.83
InChI Key: RFKJTPMILUSGRM-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been extensively studied. Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, like our compound of interest, have been recognized for their potent antimicrobial properties. They can be designed to target specific bacterial strains, showing inhibitory activity that is often comparable to standard drugs like vancomycin . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antitumor and Cytotoxic Activity

The thiazol moiety within the compound structure is associated with significant antitumor and cytotoxic activities. These compounds can be synthesized and screened against various cancer cell lines, offering a pathway for the development of new anticancer drugs .

Analgesic and Anti-inflammatory Applications

Research has shown that certain thiazole derivatives exhibit notable analgesic and anti-inflammatory effects. This suggests that our compound could be developed into a drug that helps manage pain and inflammation, potentially with fewer side effects than current medications .

Neuroprotective Properties

Thiazoles are also found in neuroprotective agents. Given the structural similarity, 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide could be explored for its potential to protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antiviral Agents

The thiazole ring is a common feature in many antiviral drugs. By inhibiting viral replication or assembly, thiazole-containing compounds can be effective against a range of viruses, making them important candidates for antiviral drug development .

Antifungal Agents

Thiazole compounds have been tested for their antifungal activities, showing promise in combating fungal infections. The compound could be modified to enhance its efficacy against specific fungal pathogens, providing an alternative to existing antifungal medications .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity, indicating potential applications in the management of diabetes. By influencing insulin release or glucose metabolism, these compounds could offer new avenues for diabetes treatment .

Future Directions

Future research could focus on the synthesis of simpler molecules with more suitable drug-like properties . Additionally, further studies could explore the anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties of thiazole derivatives .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKJTPMILUSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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